molecular formula C18H15N5O2S2 B2661134 Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1797579-70-4

Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2661134
CAS No.: 1797579-70-4
M. Wt: 397.47
InChI Key: GYOOENWHRPICKS-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of multiple heteroatoms (nitrogen, sulfur, and oxygen) within its structure contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis techniques. A common synthetic route may include:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors such as ortho-diamines with sulfur sources under oxidative conditions.

    Synthesis of the 1,3,4-Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The thiophene and piperidine moieties are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Final Assembly: The final step involves the coupling of the benzo[c][1,2,5]thiadiazole and 1,3,4-oxadiazole intermediates under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Coupling Reagents: Palladium catalysts (Pd(PPh3)4), boronic acids, stannanes

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its heterocyclic nature. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of multiple pharmacophores within the molecule suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its electron-donating and electron-accepting properties.

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The compound’s heterocyclic rings could facilitate interactions with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole Derivatives: These compounds are known for their electron-accepting properties and are used in organic electronics.

    1,3,4-Oxadiazole Derivatives: These are often explored for their antimicrobial and anticancer activities.

    Thiophene Derivatives: Widely used in materials science for their conductive properties.

Uniqueness

What sets Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone apart is the combination of these diverse functional groups within a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c24-18(11-3-4-14-15(8-11)22-27-21-14)23-6-1-2-12(9-23)16-19-20-17(25-16)13-5-7-26-10-13/h3-5,7-8,10,12H,1-2,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOOENWHRPICKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)C4=NN=C(O4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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